1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene
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Overview
Description
1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene is an organic compound with the molecular formula C10H13FS. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methyl group, and an isopropylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 2-methyl-4-(isopropylthio)benzene using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to remove the fluorine atom or to modify the isopropylthio group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-fluorinated products, modified thioethers
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene depends on the specific application and the target it interacts with
Molecular Targets: Enzymes, receptors, and other proteins
Pathways Involved: The compound may inhibit or activate specific enzymes, bind to receptors, or interfere with cellular processes.
Comparison with Similar Compounds
1-Fluoro-2-methyl-4-propan-2-ylsulfanylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-Fluoro-2-methylbenzene: Lacks the isopropylthio group, making it less versatile in certain chemical reactions.
2-Fluoro-4-methylthiobenzene: Has a different substitution pattern, leading to different reactivity and applications.
1-Fluoro-4-methyl-2-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
These comparisons illustrate the unique combination of substituents in this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-fluoro-2-methyl-4-propan-2-ylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FS/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGXGXGAHMPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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